molecular formula C15H26N2O2 B7509451 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one

1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one

Cat. No. B7509451
M. Wt: 266.38 g/mol
InChI Key: YHZKMFVQDCDIKH-UHFFFAOYSA-N
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Description

1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one, also known as CPP or CPP-115, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-115 belongs to the family of piperazine compounds and has been found to possess unique properties that make it suitable for use in various research studies.

Mechanism of Action

1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one-115 works by increasing the levels of GABA in the brain, which leads to a decrease in the activity of neurons and a calming effect on the brain. This mechanism of action has been found to be effective in treating various neurological disorders, including epilepsy, anxiety, and addiction.
Biochemical and Physiological Effects:
1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one-115 has been found to have various biochemical and physiological effects on the brain and body. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in the activity of neurons and a calming effect on the brain. It has also been found to have anxiolytic and anticonvulsant effects, making it a potential treatment for anxiety and epilepsy.

Advantages and Limitations for Lab Experiments

1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one-115 has several advantages when used in lab experiments. It is a potent inhibitor of GABA aminotransferase, making it an effective tool for studying the role of GABA in the brain. It is also relatively stable and easy to synthesize, making it a cost-effective option for researchers. However, 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one-115 has some limitations, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one-115. One potential area of research is its use in the treatment of addiction, particularly in the context of opioid addiction. Another area of research is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to better understand the long-term effects and potential toxicity of 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one-115.

Synthesis Methods

1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one-115 can be synthesized through a multistep process involving the reaction of 4-(cyclopentanecarbonyl)piperazine-1-carboxylic acid with 3-methylbutan-1-ol in the presence of a catalyst. The resulting compound is then purified through various techniques to obtain the final product.

Scientific Research Applications

1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one-115 has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and addiction research. It has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity.

properties

IUPAC Name

1-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-12(2)11-14(18)16-7-9-17(10-8-16)15(19)13-5-3-4-6-13/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZKMFVQDCDIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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